2-Aminothiazole-4-sulfonamide
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Overview
Description
2-Aminothiazole-4-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothiazole-4-sulfonamide typically involves the reaction of 2-aminothiazole with sulfonyl chlorides. This reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate . The reaction proceeds through the nucleophilic attack of the amino group on the sulfonyl chloride, resulting in the formation of the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminothiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as an antimicrobial and anticancer agent, with studies demonstrating its efficacy against various bacterial strains and cancer cell lines
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminothiazole-4-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid, thereby inhibiting bacterial growth . In anticancer applications, it targets specific enzymes and pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
2-Aminothiazole: A precursor to 2-Aminothiazole-4-sulfonamide, known for its antimicrobial properties.
Sulfanilamide: Another sulfonamide compound with similar antimicrobial activity.
Thiazole derivatives: Various thiazole derivatives exhibit similar biological activities, including antimicrobial and anticancer properties.
Uniqueness: this compound stands out due to its dual functionality, combining the thiazole ring with the sulfonamide group. This unique structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c4-3-6-2(1-9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACFGUYYKHWWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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